molecular formula C21H17BrN4O3 B215991 6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215991
M. Wt: 453.3 g/mol
InChI Key: SURSEOYHVNKHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various research studies, making it a subject of interest for further investigation.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth in animal models. The compound has also been found to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, the compound also has certain limitations, including poor solubility in aqueous solutions and low bioavailability in vivo.

Future Directions

There are several future directions that can be explored in the research of 6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One possible direction is the development of novel analogs with improved pharmacokinetic properties and higher potency. Another direction is the investigation of the compound's potential applications in combination therapy with other anticancer agents. Additionally, the compound's mechanism of action and signaling pathways can be further elucidated to identify new targets for cancer therapy.

Synthesis Methods

The synthesis of 6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-bromoacetophenone, 3,4-dimethoxybenzaldehyde, and ethyl cyanoacetate with ammonium acetate in the presence of a catalytic amount of piperidine. The reaction is carried out in a solvent mixture of ethanol and water at reflux temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

6-Amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown potential as an antimicrobial agent against various bacterial strains.

properties

Molecular Formula

C21H17BrN4O3

Molecular Weight

453.3 g/mol

IUPAC Name

6-amino-3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17BrN4O3/c1-27-15-8-5-12(9-16(15)28-2)17-14(10-23)20(24)29-21-18(17)19(25-26-21)11-3-6-13(22)7-4-11/h3-9,17H,24H2,1-2H3,(H,25,26)

InChI Key

SURSEOYHVNKHBL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC

Origin of Product

United States

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